8-Ethyl-4-hydroxyquinoline-3-carboxylic acid
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Description
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 .
Molecular Structure Analysis
The molecular structure of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid can be represented by the SMILES stringO=C(O)C1=C(O)C2=CC=CC(CC)=C2N=C1
. The molecular weight of the compound is 217.22 . Physical And Chemical Properties Analysis
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a solid compound . Its empirical formula is C12H11NO3 and it has a molecular weight of 217.22 .Scientific Research Applications
Photolabile Protecting Groups
A study introduces a photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, which demonstrates greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis. This makes it particularly useful for in vivo applications, highlighting its potential in biological research for the controlled release of biological messengers or drugs upon light activation (Fedoryak & Dore, 2002).
Organic Synthesis
Research has developed methods for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives, employing 8-aminoquinoline as an auxiliary. This process facilitates the selective functionalization of primary and secondary sp³ C-H bonds, indicating the utility of 8-ethyl-4-hydroxyquinoline-3-carboxylic acid derivatives in complex organic synthesis and drug development (Shabashov & Daugulis, 2010).
Antibacterial Activity
A series of studies have synthesized derivatives of hydroxyquinoline, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications of the 8-ethyl-4-hydroxyquinoline-3-carboxylic acid structure can lead to potent antibacterial agents, with specific derivatives showing promise in overcoming bacterial resistance (Koga et al., 1980).
Metal Complexation and Supramolecular Chemistry
Research into the complexation of 8-hydroxyquinoline derivatives with metals has unveiled their potential in creating robust lamellar structures and extended networks. These materials are of interest for applications in molecular sensing, photonics, and as frameworks for catalysis due to their unique structural and electronic properties (Wang et al., 2006).
Synthesis of Novel Compounds
A study reports the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids, a modification of the hydroxyquinoline structure, illustrating the broad utility of these compounds in organic chemistry for the development of new molecules with potential biological or catalytic applications (Maklakova et al., 2019).
properties
IUPAC Name |
8-ethyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-10(7)13-6-9(11(8)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXADUGUMNZZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid |
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